N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide
N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0736997
InChI:
InChI=1S/C19H22N2O3/c1-13(2)15-7-9-18(10-8-15)24-12-19(23)21-17-6-4-5-16(11-17)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
SMILES:
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C
Molecular Formula:
C19H22N2O3
Molecular Weight:
326.4 g/mol
N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide
CAS No.:
Cat. No.: VC0736997
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O3 |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C19H22N2O3/c1-13(2)15-7-9-18(10-8-15)24-12-19(23)21-17-6-4-5-16(11-17)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
| Standard InChI Key | WOBMYUDWGNSNPH-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator